molecular formula C15H14FNO2 B4509577 N-(2-(4-fluorophenoxy)ethyl)benzamide

N-(2-(4-fluorophenoxy)ethyl)benzamide

Cat. No.: B4509577
M. Wt: 259.27 g/mol
InChI Key: LVKQFEYLTODBGK-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenoxy)ethyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to an ethylamine chain substituted with a 4-fluorophenoxy moiety. The fluorine atom at the para position of the phenoxy group may influence electronic effects, improving metabolic stability and receptor-binding affinity compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKQFEYLTODBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)benzamide typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-(2-(4-fluorophenoxy)ethyl)benzamide with structurally related benzamides, emphasizing substituent variations and their implications:

Compound Name Substituents Key Properties/Activities Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethylamine substituent Anticancer (in vitro screening)
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo and 2-nitrophenyl groups Crystallographic stability
Capmatinib (2-fluoro-N-methyl-4-substituted) Fluorine and quinoline moiety c-Met inhibitor (FDA-approved anticancer)
N-(2-(4-Fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide Trifluoromethyl group Enhanced binding to MtPanK (antitubercular)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide Trihydroxybenzoyl group Potent antioxidant (IC50 = 2.5 μM for superoxide)

Key Observations :

  • Fluorine Substituents: The 4-fluorophenoxy group in the target compound likely enhances metabolic stability and target affinity compared to non-fluorinated analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide .
  • Antioxidant Activity : Hydroxyl-rich analogs (e.g., 3,4,5-trihydroxy derivative ) exhibit superior radical scavenging but reduced lipophilicity compared to the fluorinated target compound.

Pharmacological and Biochemical Comparisons

Anticancer Activity
  • Capmatinib: A fluorinated benzamide derivative (2-fluoro substituent) approved for non-small cell lung cancer, highlighting the role of fluorine in improving pharmacokinetics and target (c-Met) inhibition .
  • Sigma Receptor-Binding Benzamides: Fluorinated benzamides like [125I]PIMBA show high tumor uptake in prostate cancer xenografts (Bmax = 1800 fmol/mg protein), suggesting that the 4-fluorophenoxy group in the target compound may similarly enhance tumor specificity .
Antimicrobial and Antitubercular Activity
  • ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide): A structural analog with a 4-fluorophenoxyethyl chain exhibits inhibitory activity against MtPanK (Mycobacterium tuberculosis pantothenate kinase), underscoring the importance of fluorine in disrupting bacterial enzyme function .
Antioxidant Activity
  • The 3,4,5-trihydroxy analog demonstrates superior DPPH radical scavenging (IC50 = 22.8 μM) compared to ascorbic acid, whereas the target compound’s fluorinated structure may prioritize stability over antioxidant potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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